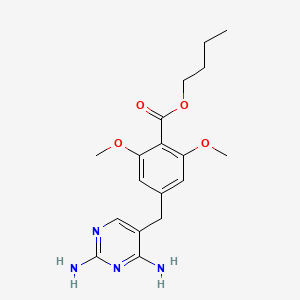
alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, a nitroacridinyl moiety, and a phenyl ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol typically involves multi-step organic reactions One common method includes the nitration of acridine to form 3-nitroacridine, followed by its reaction with 4-aminophenyl ethanol under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products Formed
Reduction: Formation of 2-(diethylamino)-1-(4-((3-aminoacridin-9-yl)amino)phenyl)ethanol.
Oxidation: Formation of corresponding oxides and hydroxides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The nitroacridinyl moiety is known to intercalate with DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy. The diethylamino group enhances the compound’s solubility and cellular uptake, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-carbamimidamido-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}ethanesulfonamide
- N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]formamide
Uniqueness
Compared to similar compounds, 2-(diethylamino)-1-(4-((3-nitroacridin-9-yl)amino)phenyl)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitroacridinyl moiety provides strong DNA intercalation capabilities, making it a versatile compound for various applications.
Propiedades
Número CAS |
32951-79-4 |
|---|---|
Fórmula molecular |
C25H26N4O3 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
Clave InChI |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


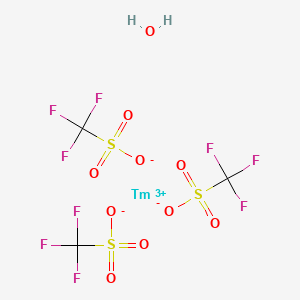
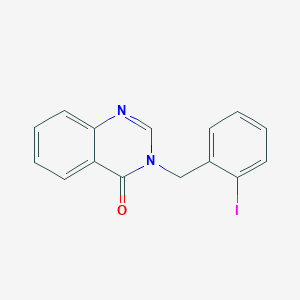

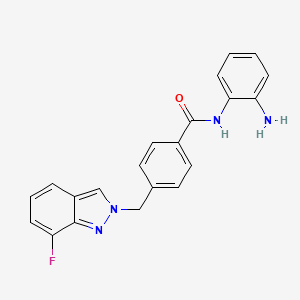

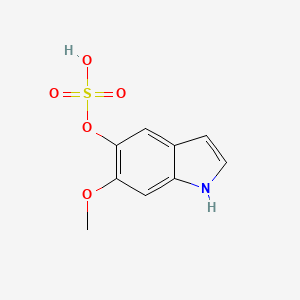

![1H-Indole-1-carboxylic acid, 4-[[bis(1-methylethyl)amino]carbonyl]-2-borono-, 1-(1,1-dimethylethyl) ester](/img/structure/B12928574.png)
![N-[4-(9H-carbazol-9-yl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12928576.png)
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)

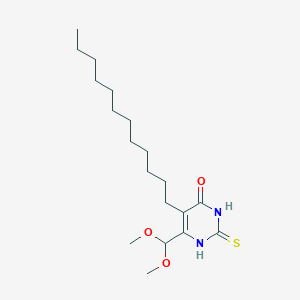
![6-[(Naphthalen-2-yl)oxy]-5H-[1,3]thiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B12928601.png)
